molecular formula C15H12Cl2O B3023674 2'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898787-22-9

2'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023674
CAS No.: 898787-22-9
M. Wt: 279.2 g/mol
InChI Key: OOLPVBCGPVYHSW-UHFFFAOYSA-N
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Description

2’-Chloro-3-(3-chlorophenyl)propiophenone is a chemical compound with the molecular formula C15H12Cl2O. It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a propiophenone backbone. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 2-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(3-chlorophenyl)propiophenone follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Chloro-3-(3-chlorophenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Uniqueness: 2’-Chloro-3-(3-chlorophenyl)propiophenone is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLPVBCGPVYHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644439
Record name 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-22-9
Record name 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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